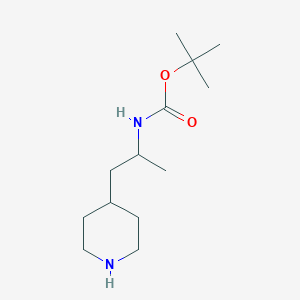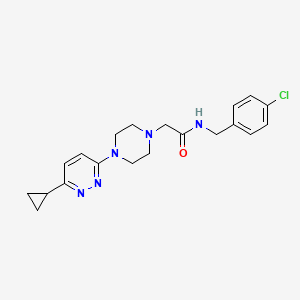![molecular formula C16H12N6S B2528254 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-16-6](/img/structure/B2528254.png)
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
The compound "3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic molecule that belongs to the class of [1,2,4]triazolo[4,3-b]pyridazines. These compounds have garnered interest due to their diverse pharmacological properties, including antitubulin, anxiolytic, antibacterial, and anti-diabetic activities. The presence of pyridine and triazolo moieties within the structure suggests potential for significant biological activity, as evidenced by the various studies on related compounds .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating an acetic acid derivative with hydrazinylpyridazine, followed by the addition of reagents like TBTU and lutidine under cold conditions, and subsequent heating with chloroamine T to obtain the desired compound . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were synthesized in a two-step process starting from pyridine and dichloropyridazine derivatives . These methods highlight the complexity and specificity of the synthetic routes required to produce such compounds.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by the presence of a triazolo linked to a pyridazine ring. The X-ray diffraction (XRD) technique is often used to confirm the structure, as seen in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which crystallized in the monoclinic crystal system . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks are also employed to understand the electronic structure and intermolecular interactions of these compounds .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be inferred from their interactions with biological targets. For example, certain derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and arrest cell cycle progression, indicating their potential as antitubulin agents . Others have demonstrated the ability to inhibit dipeptidyl peptidase-4, suggesting their use as anti-diabetic drugs . The ability to inhibit [3H]diazepam binding indicates potential anxiolytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various substituents on the triazolo[4,3-b]pyridazine core can significantly influence properties such as solubility, melting point, and stability. The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the chemical reactivity and stability of the compounds . The intermolecular interactions, such as hydrogen bonding and halogen interactions, can affect the crystal packing and, consequently, the solid-state properties .
Applications De Recherche Scientifique
Synthesis and Characterization
- Facile Synthesis Approaches : Researchers have developed facile iodine(III)-mediated synthesis methods for creating fused heterocyclic 1,2,4-triazoles, including related structures to the queried compound, highlighting their biological importance due to interesting properties (Prakash et al., 2011). Similar methodologies offer easy access to these compounds, which are tested for antimicrobial activity, showcasing their potential as potent antimicrobial agents.
- Structural Analysis and Optimization : Studies have also focused on the structural analysis, DFT calculations, and Hirshfeld surface studies of triazolo-pyridazine derivatives. Such analyses help understand the molecular packing and interaction energies, critical for optimizing their pharmaceutical properties (Sallam et al., 2021).
Biological Applications
- Antimicrobial and Antifungal Activities : Various triazolo-pyridazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that such compounds exhibit significant antimicrobial properties, suggesting their potential use in treating bacterial and fungal infections (Bhuiyan et al., 2006; Holla et al., 2006).
- Anti-Diabetic Drug Development : Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating their application in diabetes management (Bindu et al., 2019).
- Antitumor Activities : Research into the synthesis of novel heterocyclic systems, including triazolo[4,3-b]pyridazines, explores their potential anticancer activities. These compounds have been evaluated against various cancer cell lines, highlighting the therapeutic potential of such derivatives in cancer treatment (Sławiński et al., 2015).
Mécanisme D'action
The compound “3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a type of triazolopyridazine, which is a class of compounds known for their diverse biological activities. Triazolopyridazines have been studied for their potential applications in various fields such as bioimaging , anti-counterfeiting , catalysis , and displays . They are known to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions .
The compound also contains pyridinyl groups, which are often used in drug design due to their ability to bind to various biological targets. Pyridinyl groups can participate in π–π stacking interactions and short C–H⋯N hydrogen bonds, which can influence the compound’s interaction with its targets .
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific structure and the biological targets it interacts with. These properties are usually determined through experimental studies.
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound’s fluorescence and phosphorescence properties might be affected by the surrounding environment .
Propriétés
IUPAC Name |
6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-8-18-13(3-1)11-23-16-20-19-15-5-4-14(21-22(15)16)12-6-9-17-10-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNVFNKZAOFFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327683 | |
| Record name | 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
894061-16-6 | |
| Record name | 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)

![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)




![N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2528194.png)